molecular formula C24H23N7O B11665220 6-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11665220
M. Wt: 425.5 g/mol
InChI Key: NHVSBZZENAFUNC-KOEQRZSOSA-N
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Preparation Methods

The synthesis of 6-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with diphenylcyanamide under controlled conditions to yield the final triazine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where different nucleophiles can replace the existing substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

6-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazinyl group can participate in redox reactions, affecting cellular processes. The ethoxyphenyl and diphenyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives with different substituents. For example:

The uniqueness of 6-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C24H23N7O

Molecular Weight

425.5 g/mol

IUPAC Name

2-N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H23N7O/c1-2-32-21-16-10-9-11-18(21)17-25-31-24-29-22(26-19-12-5-3-6-13-19)28-23(30-24)27-20-14-7-4-8-15-20/h3-17H,2H2,1H3,(H3,26,27,28,29,30,31)/b25-17+

InChI Key

NHVSBZZENAFUNC-KOEQRZSOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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